molecular formula C16H21BO4 B594589 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylic acid CAS No. 1218790-98-7

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylic acid

Cat. No. B594589
CAS RN: 1218790-98-7
M. Wt: 288.15
InChI Key: YZWDIFNCAKRQCL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The carboxylic acid group could participate in acid-base reactions, and the phenyl group could undergo electrophilic aromatic substitution. The dioxaborolane group could potentially be involved in boron-related chemistry .

Scientific Research Applications

Synthesis of Indazole Derivatives

Indazole derivatives are compounds of significant interest due to their wide range of biological activities. The subject compound serves as an important intermediate in the synthesis of these derivatives. Through the Suzuki–Miyaura reaction, it can be aromatized at the C5 position, allowing for further structural modifications and exploration of indazole derivatives .

Crystallographic Studies

The compound’s crystal structure can be determined through X-ray diffraction (XRD), providing valuable insights into its molecular conformation. Density Functional Theory (DFT) calculations can be used to validate these structures, offering a deeper understanding of the compound’s physical and chemical properties .

Drug Development

Organoboron compounds, such as the one , are pivotal in drug development. They are often used as enzyme inhibitors or ligand drugs due to their high stability and reactivity. This makes them suitable for treating various conditions, including tumors and microbial infections .

Diagnostic Imaging

The compound’s derivatives can be utilized in diagnostic imaging techniques like positron emission tomography (PET). PET is a powerful tool in clinical drug development and diagnostics, helping to visualize and measure metabolic processes in the body .

Organic Synthesis

In organic synthesis, the compound can act as a protective group for diols or be involved in asymmetric synthesis, Diels–Alder, and Suzuki coupling reactions. These processes are fundamental in creating complex organic molecules .

Stimulus-Responsive Drug Carriers

Due to the boronic ester bonds present in the compound, it can be used to construct stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release. They are employed in delivering anti-cancer drugs, insulin, and genes .

properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO4/c1-14(2)15(3,4)21-17(20-14)12-7-5-11(6-8-12)16(9-10-16)13(18)19/h5-8H,9-10H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWDIFNCAKRQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681920
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid

CAS RN

1218790-98-7
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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